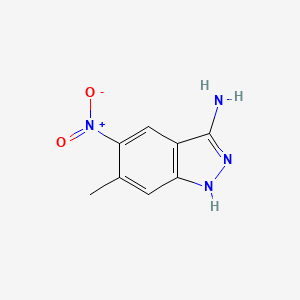![molecular formula C15H13ClN2O2S B12847963 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine is a heterocyclic compound that belongs to the class of thienopyridazines This compound is characterized by the presence of a thieno[2,3-d]pyridazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features a chloro substituent at the 4-position and a 2-(2-methoxyethoxy)phenyl group at the 7-position
準備方法
The synthesis of 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-(2-methoxyethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate is then subjected to cyclization with 4-chloropyridazine under acidic conditions to yield the desired thienopyridazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The chloro substituent at the 4-position can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The phenyl group at the 7-position can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.
類似化合物との比較
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine can be compared with other thienopyridazine derivatives, such as:
4-Chloro-7-phenylthieno[2,3-d]pyridazine: Lacks the 2-(2-methoxyethoxy) substituent, which may affect its biological activity and solubility.
4-Methyl-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine: Contains a methyl group instead of a chloro group, potentially altering its reactivity and pharmacological properties.
7-(2-(2-Methoxyethoxy)phenyl)thieno[2,3-d]pyridazine: Lacks the chloro substituent, which may influence its chemical reactivity and biological activity.
The unique combination of the chloro and 2-(2-methoxyethoxy)phenyl substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C15H13ClN2O2S |
|---|---|
分子量 |
320.8 g/mol |
IUPAC名 |
4-chloro-7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazine |
InChI |
InChI=1S/C15H13ClN2O2S/c1-19-7-8-20-12-5-3-2-4-10(12)13-14-11(6-9-21-14)15(16)18-17-13/h2-6,9H,7-8H2,1H3 |
InChIキー |
UZUWELFZMVHYHN-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
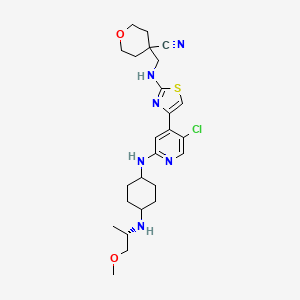
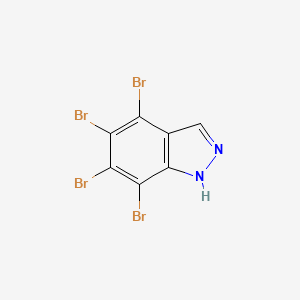
![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)
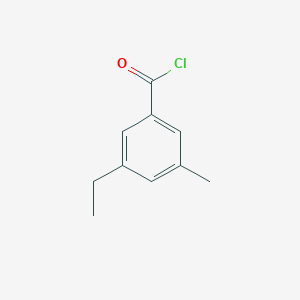
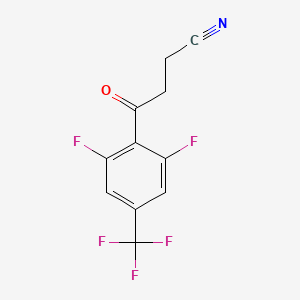

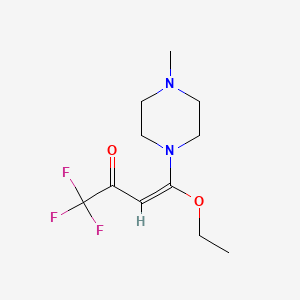
![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)


